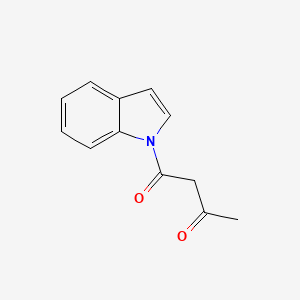

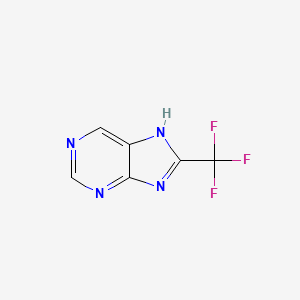

8-(trifluoromethyl)-7H-purine

Descripción general

Descripción

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group into an organic compound . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . Several notable pharmaceutical compounds have a trifluoromethyl group incorporated: fluoxetine, mefloquine, Leflunomide, nulitamide, dutasteride, bicalutamide, and others .

Synthesis Analysis

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . An early synthetic method was developed by Frédéric Swarts in 1892, based on antimony fluoride . In this reaction, benzotrichloride was reacted with SbF3 to form PhCF2Cl and PhCF3 .Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds can vary greatly depending on the specific compound. For example, a study on oligonucleotides DNA containing 8-trifluoromethyl-2′-deoxyguanosine for observing Z-DNA structure was conducted .Chemical Reactions Analysis

Trifluoromethylation reactions have seen significant advances, particularly in transition metal-mediated trifluoromethylation reactions . These reactions have been further deliberated in comprehensive overviews .Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds can vary greatly depending on the specific compound. For example, trifluoromethyl iodide is a chemical compound with a molecular weight of 195.91 g/mol. It is a colorless and odorless gas at room temperature .Aplicaciones Científicas De Investigación

Fluorinated Purines in Biomedical Research

Fluorinated purines like 8-(trifluoromethyl)-7H-purine have a diverse range of biological activities. Modifications with fluoro or trifluoromethyl groups at various positions on the purine molecule can result in advantageous changes in physicochemical, metabolic, and biological properties. These modifications are significant in biomedical research for in vivo imaging using positron emission tomography (PET) and as synthetic intermediates in medicinal chemistry (Jones et al., 2014).

Antiviral and Antimicrobial Properties

Research on purine derivatives, including 8-(trifluoromethyl)-7H-purine, has shown their effectiveness as antiviral and antimicrobial agents. Purine derivatives have been long used in medical practice for their antiviral properties. Studies on specific purine derivatives, like 8-amino-7-(2-hydroxy-2-phenylethyl)-3-methylxanthines, have demonstrated antimicrobial and antifungal activities against organisms such as Staphylococcus aureus and Candida albicans (Romanenko et al., 2016).

Applications in Molecular Biology

8-Azapurines, which are analogues of natural purines, have been used extensively in enzymology and molecular biology. These compounds exhibit unique fluorescence properties, making them useful as fluorescent probes in various biochemical processes, including studying enzymes involved in purine metabolism and RNA editing (Wierzchowski et al., 2014).

Synthesis and Structural Properties

Studies on the synthesis and structural properties of purine derivatives provide insights into the molecular configurations of these compounds. The synthesis of 8-substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine, for instance, illustrates the versatility of purine chemistry and its relevance in scientific research (Kelley et al., 1991).

Spectroscopic Properties and Imaging

The synthesis of new purine derivatives, such as 6-amino-8-styryl purines, has led to the development of compounds with strong fluorescence and high quantum yields. These properties are essential for applications in fluorescent imaging in biological studies (Vabre et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions of research into trifluoromethylated compounds are promising. The comprehensive coverage on trifluoromethylation reactions is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions, in turn improving the propensity towards further development of agrochemical drugs .

Propiedades

IUPAC Name |

8-(trifluoromethyl)-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N4/c7-6(8,9)5-12-3-1-10-2-11-4(3)13-5/h1-2H,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGINUNRCDDYFKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N=C(N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325652 | |

| Record name | 8-(trifluoromethyl)-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2268-12-4 | |

| Record name | NSC515292 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-(trifluoromethyl)-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-dichloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3349537.png)

![4-Hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B3349554.png)

![2-Methyl-4h-pyrazolo[1,5-a]benzimidazole](/img/structure/B3349590.png)